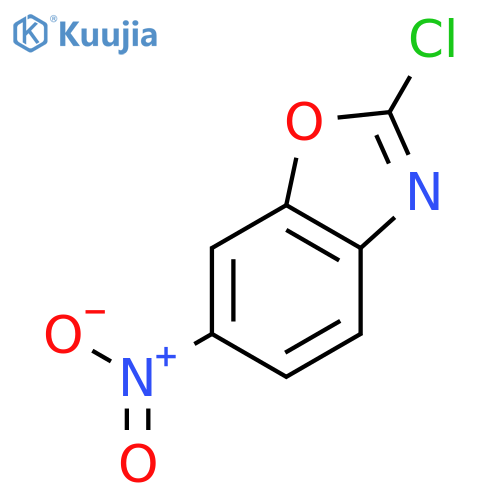

Cas no 39223-94-4 (2-chloro-6-nitro-1,3-benzoxazole)

2-chloro-6-nitro-1,3-benzoxazole 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-nitrobenzo[d]oxazole

- 2-chloro-6-nitro-1,3-benzoxazole

- 2-Chlor-6-nitro-benzoxazol

- 2-chloro-6-nitrobenzoxazole

- 2-CHLORO-6-NITRO-BENZOXAZOLE

- AB63677

- BENZOXAZOLE, 2-CHLORO-6-NITRO-

- CTK8I5627

- SureCN9307873

- 39223-94-4

- BRDWSRCZYYPRQZ-UHFFFAOYSA-N

- DB-149814

- EN300-253928

- MFCD11111727

- SCHEMBL9307873

- NS-02008

- SY015430

- AC8925

- AKOS006307449

-

- MDL: MFCD11111727

- インチ: InChI=1S/C7H3ClN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H

- InChIKey: BRDWSRCZYYPRQZ-UHFFFAOYSA-N

- SMILES: O=[N+](C1=CC=C2N=C(Cl)OC2=C1)[O-]

計算された属性

- 精确分子量: 197.9832197g/mol

- 同位素质量: 197.9832197g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3

- トポロジー分子極性表面積: 71.8Ų

2-chloro-6-nitro-1,3-benzoxazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D775909-1g |

2-Chloro-6-nitrobenzoxazole |

39223-94-4 | 95% | 1g |

$745 | 2023-05-12 | |

| Enamine | EN300-253928-0.25g |

2-chloro-6-nitro-1,3-benzoxazole |

39223-94-4 | 95% | 0.25g |

$782.0 | 2024-06-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C888897-1g |

2-Chloro-6-nitrobenzoxazole |

39223-94-4 | 97% | 1g |

2,925.00 | 2021-05-17 | |

| Alichem | A081000620-100mg |

2-Chloro-6-nitrobenzo[d]oxazole |

39223-94-4 | 98% | 100mg |

$2895.55 | 2023-09-02 | |

| Enamine | EN300-253928-0.05g |

2-chloro-6-nitro-1,3-benzoxazole |

39223-94-4 | 95% | 0.05g |

$714.0 | 2024-06-19 | |

| TRC | C611953-500mg |

2-chloro-6-nitro-1,3-benzoxazole |

39223-94-4 | 500mg |

$ 365.00 | 2022-06-06 | ||

| Chemenu | CM121918-1g |

2-chloro-6-nitrobenzo[d]oxazole |

39223-94-4 | 95% | 1g |

$*** | 2023-05-30 | |

| Aaron | AR00CQDM-500mg |

BENZOXAZOLE, 2-CHLORO-6-NITRO- |

39223-94-4 | 97% | 500mg |

$62.00 | 2025-02-12 | |

| Enamine | EN300-253928-1g |

2-chloro-6-nitro-1,3-benzoxazole |

39223-94-4 | 1g |

$850.0 | 2023-09-14 | ||

| Enamine | EN300-253928-10g |

2-chloro-6-nitro-1,3-benzoxazole |

39223-94-4 | 10g |

$6889.0 | 2023-09-14 |

2-chloro-6-nitro-1,3-benzoxazole 関連文献

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

3. Back matter

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

2-chloro-6-nitro-1,3-benzoxazoleに関する追加情報

2-Chloro-6-Nitro-1,3-Benzoxazole (CAS No. 39223-94-4): A Comprehensive Overview

2-Chloro-6-nitro-1,3-benzoxazole (CAS No. 39223-94-4) is a heterocyclic aromatic compound with a benzoxazole ring system. This compound is characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 6-position of the benzoxazole framework. The benzoxazole structure consists of a benzene ring fused to an oxazole ring, which contains one oxygen and one nitrogen atom. The substitution pattern of this compound makes it unique and valuable in various chemical and pharmaceutical applications.

The benzoxazole core is a well-known scaffold in organic chemistry, often used as a building block for the synthesis of bioactive molecules. The introduction of electron-withdrawing groups like the nitro group at the 6-position and the chlorine atom at the 2-position significantly alters the electronic properties of the molecule. These substituents can influence the compound's reactivity, stability, and biological activity, making it an interesting target for further research and development.

Recent studies have highlighted the potential of 2-chloro-6-nitro-1,3-benzoxazole in medicinal chemistry. Researchers have explored its role as a precursor for synthesizing various bioactive compounds, including antifungal, antibacterial, and anticancer agents. For instance, modifications to this compound have led to derivatives with enhanced selectivity and potency against specific targets, such as enzymes involved in cancer cell proliferation.

In addition to its pharmaceutical applications, 2-chloro-6-nitro-1,3-benzoxazole has shown promise in materials science. Its aromaticity and heterocyclic nature make it suitable for use in organic electronics. Recent advancements have demonstrated its potential as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to undergo various functionalization reactions further enhances its versatility in material design.

The synthesis of 2-chloro-6-nitro-1,3-benzoxazole typically involves multi-step reactions that include nitration, chlorination, and cyclization processes. These reactions require precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these synthetic pathways to improve efficiency and reduce environmental impact.

From an analytical standpoint, 2-chloro-6-nitro-1,3-benzoxazole has been extensively studied using advanced spectroscopic techniques such as UV-vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. These studies provide insights into its electronic structure, stability, and reactivity under different conditions.

In conclusion, 2-chloro-6-nitro-1,3-benzoxazole (CAS No. 39223-94-4) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique substitution pattern and reactivity make it a valuable tool for researchers aiming to develop novel compounds with enhanced biological or electronic properties.

39223-94-4 (2-chloro-6-nitro-1,3-benzoxazole) Related Products

- 1871574-09-2(1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid)

- 1806874-67-8(2-Amino-6-(difluoromethyl)-4-hydroxypyridine-3-carboxamide)

- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)

- 1631145-96-4((E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one)

- 884010-25-7(5-Bromobenzobthiophene-2-boronic acid)

- 1556498-23-7(4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid)

- 2138572-39-9(4,4-Dimethyl-3-{methyl[(1-methylcyclopropyl)methyl]amino}cyclohexan-1-ol)

- 2792186-06-0(1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride)

- 2228737-59-3(tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate)

- 1339444-18-6(2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine)